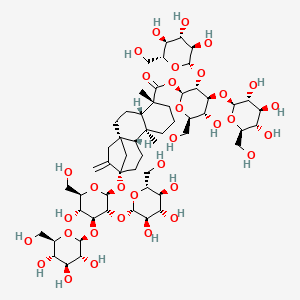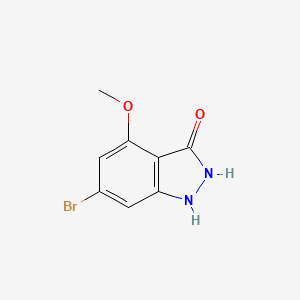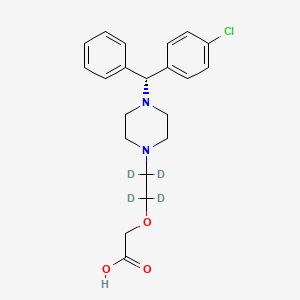
Rebaudioside M
説明
Rebaudioside M is a steviol glycoside that is more than 100 times sweeter than sugar . It is a diterpene glycoside isolated from the leaves of the Stevia rebaudiana plant . It has a clean sweet taste with a slight bitter or licorice aftertaste .
Synthesis Analysis
Rebaudioside M is produced via enzymatic bioconversion of purified stevia leaf extract using UDP-glucosyltransferase and sucrose synthase enzymes . A variant UGT94D1-F119I/D188P was developed through protein engineering. This mutant exhibited a 6.33-fold improvement in catalytic efficiency, and produced Reb M2 with 92% yield .
Molecular Structure Analysis
Rebaudioside M has a molecular formula of C56H90O33 . Its average mass is 1291.294 Da and its monoisotopic mass is 1290.536377 Da . The structure of this product was further investigated by 1D and 2D NMR spectroscopy .
Chemical Reactions Analysis
The major reaction pathways in aqueous solutions (pH 2–8) for rebaudioside M are similar to rebaudioside A .
Physical And Chemical Properties Analysis
Rebaudioside M is a zero-calorie sweetener . It has a clean sweet taste with a slight bitter or licorice aftertaste .
科学的研究の応用
Food and Beverage Sweetener
Rebaudioside M is highlighted for its unique properties as a natural non-caloric sweetener in food and beverage products. It has been examined using the Beidler Model to determine its potential as a high potency sweetener, isolated from Stevia rebaudiana Bertoni .
Sugar-Free Yogurt Application
In the dairy industry, Rebaudioside M has been used to substitute sucrose in yogurt. Studies have shown that replacing 60% of sucrose with Rebaudioside M can yield the highest sensory score for yogurt, indicating its effectiveness as a sweetening agent in reduced-sugar products .
Fermentation Production
Rebaudioside M can be produced through a fermentation process using a non-toxigenic non-pathogenic strain of the yeast Yarrowia lipolytica. This method involves the bioconversion of sugars by fermentation to obtain a steviol glycoside mixture containing Rebaudioside M .
Commercial Production and Purity
A scalable fermentation process has been developed to produce Rebaudioside M in commercial quantities with high purity. Manus Biosynthesis is working on producing bulk quantities of Rebaudioside M with up to 95% purity, indicating its potential for large-scale production and use in various applications .
作用機序
Target of Action
Rebaudioside M, a steviol glycoside, is a natural non-caloric sweetener that is found in the leaves of the Stevia rebaudiana plant . Its primary target is the human taste receptors, specifically the sweet taste receptors on the tongue. These receptors are responsible for the perception of sweetness, and Rebaudioside M interacts with them to produce a sweet taste that is 200-350 times more potent than sucrose .
Mode of Action
Rebaudioside M interacts with the sweet taste receptors on the tongue, triggering a response that is perceived as sweetness. This interaction is due to the structure of Rebaudioside M, which fits into the binding sites of these receptors . The resulting changes include the activation of these receptors and the subsequent signal transduction pathways that lead to the perception of sweetness.
Biochemical Pathways
The biochemical pathway affected by Rebaudioside M is the taste transduction pathway. When Rebaudioside M binds to the sweet taste receptors, it activates a G-protein coupled receptor pathway. This leads to the activation of adenylate cyclase, increased production of cyclic AMP (cAMP), and the activation of protein kinase A. These downstream effects result in the perception of sweetness .
Pharmacokinetics
Rebaudioside M is readily absorbed after oral administration and is metabolized to steviol and steviol glucuronide . No effect on glucose nor insulin or c-peptide excursion was observed during the oral glucose tolerance test at the time of maximal metabolite concentrations . Thus, no antidiabetic properties of rebaudioside M could be observed in patients with type 2 diabetes mellitus after single oral use .
Result of Action
The primary result of Rebaudioside M’s action is the perception of sweetness without the caloric impact of sugar. This is due to its interaction with the sweet taste receptors and the subsequent activation of the taste transduction pathway . Additionally, Rebaudioside M has a clean, sweet taste with a slightly bitter or licorice aftertaste .
Action Environment
The action of Rebaudioside M can be influenced by various environmental factors. For instance, in heat-processed beverages, such as flavored ice-tea, juices, sport drinks, flavored milk, drinking yogurt and non-acidified teas, the sweetener shows good stability during High Temperature-Short Time heat processing and on subsequent product storage . Furthermore, the perception of Rebaudioside M’s sweetness can be influenced by the presence of other flavors that can mask any potential bitterness .
Safety and Hazards
将来の方向性
Rebaudioside M could be of great interest to the global food industry because it is well-suited for blending and is functional in a wide variety of food and beverage products . Manus Biosynthesis is developing a scalable fermentation process to make one of the isomers (rebaudioside M) in commercial quantities .
特性
IUPAC Name |
[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H90O33/c1-19-11-55-9-5-26-53(2,7-4-8-54(26,3)52(77)88-50-44(86-48-40(75)36(71)30(65)22(14-59)80-48)42(32(67)24(16-61)82-50)84-46-38(73)34(69)28(63)20(12-57)78-46)27(55)6-10-56(19,18-55)89-51-45(87-49-41(76)37(72)31(66)23(15-60)81-49)43(33(68)25(17-62)83-51)85-47-39(74)35(70)29(64)21(13-58)79-47/h20-51,57-76H,1,4-18H2,2-3H3/t20-,21-,22-,23-,24-,25-,26+,27+,28-,29-,30-,31-,32-,33-,34+,35+,36+,37+,38-,39-,40-,41-,42+,43+,44-,45-,46+,47+,48+,49+,50+,51+,53-,54-,55-,56+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGVXNMGMKBGQU-PHESRWQRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H90O33 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rebaudioside M | |
CAS RN |
1220616-44-3 | |
| Record name | Rebaudioside M | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1220616443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | REBAUDIOSIDE M | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQA8XMC4XJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the molecular structure of Rebaudioside M?
A1: Rebaudioside M is a diterpene glycoside. Its structure comprises a central diterpene core (steviol) attached to glucose molecules. Specifically, it has three glucose units linked to the C-13 hydroxyl group and three glucose units linked to the C-19 carboxyl group of the steviol backbone. [, ]
Q2: Can you provide the molecular formula and weight of Rebaudioside M?
A2: The molecular formula of Rebaudioside M is C44H70O23, and its molecular weight is 967.01 g/mol. []
Q3: How is the structure of Rebaudioside M elucidated?
A3: The structure of Rebaudioside M has been elucidated primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. Various 1D and 2D NMR techniques, including COSY, HSQC-DEPT, HMBC, 1D-TOCSY, and NOESY, provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. Mass spectrometry confirms the molecular weight and provides insights into the fragmentation pattern of the compound. [, , ]
Q4: How does the structure of Rebaudioside M relate to its sweetness?
A4: While the exact mechanism of sweetness perception is complex, studies suggest that Rebaudioside M, like other steviol glycosides, interacts with sweet taste receptors on the tongue. The specific arrangement of glucose molecules within its structure is believed to contribute to its high sweetness potency, reported to be 200-350 times sweeter than sucrose. [, ]
Q5: How is enzymatic bioconversion used to produce Rebaudioside M?
A6: Enzymatic bioconversion utilizes specific enzymes, such as UDP-glucosyltransferase and sucrose synthase, to convert other steviol glycosides, like Rebaudioside A or D, into Rebaudioside M. This method offers higher yields and purity compared to traditional extraction. [, , , ]
Q6: What are the advantages of microbial fermentation for Reb M production?
A7: Microbial fermentation employs genetically engineered microorganisms, like yeast strains, to produce Reb M from simple sugars. This method allows for greater control over production parameters, potentially leading to higher yields, consistent quality, and reduced environmental impact. [, , ]
Q7: What are the potential applications of Rebaudioside M in the food and beverage industry?
A8: Rebaudioside M is a promising natural, zero-calorie sweetener for a wide range of food and beverage products. Its clean, sweet taste, high potency, and good stability make it suitable for applications such as: - Sweetening beverages: Soft drinks, juices, teas, and energy drinks. [, , ] - Formulating tabletop sweeteners: Powdered and liquid sweeteners. [, ] - Developing reduced-calorie food products: Dairy products, confectionery, and baked goods. [, ]
Q8: Are there any challenges associated with using Rebaudioside M as a sweetener?
A9: Despite its advantages, some challenges exist: - Cost-effectiveness: While microbial fermentation shows promise, further optimization is needed to make it commercially competitive. [] - Sensory perception: Although Reb M generally possesses a clean taste, some individuals might perceive a slightly bitter or licorice-like aftertaste, particularly at higher concentrations. [, ] - Regulatory approval: The use of Reb M in food and beverages is subject to regulatory approval in different countries. []
Q9: What is known about the safety of Rebaudioside M for human consumption?
A10: Several studies have investigated the safety of Reb M. Regulatory agencies, such as the European Food Safety Authority (EFSA), have evaluated the safety data and concluded that Reb M produced through specific enzymatic bioconversion methods is safe for human consumption within the established acceptable daily intake (ADI). [, , ]
Q10: What are the current research focuses related to Rebaudioside M?
A12: Ongoing research focuses on: - Optimizing production processes: Enhancing the efficiency and yield of enzymatic bioconversion and microbial fermentation. [, , , ] - Understanding its sensory properties: Investigating the relationship between its structure, concentration, and sensory perception to develop blends that mask any potential off-tastes. [, ] - Exploring its potential health effects: Studying its impact on glucose metabolism, gut microbiota, and other health parameters. [] - Developing sustainable production methods: Minimizing the environmental footprint of Reb M production through process optimization and the use of renewable resources. []
Q11: What is the future outlook for Rebaudioside M?
A13: Rebaudioside M holds significant promise as a natural, zero-calorie sweetener. As research advances and production costs decrease, Reb M is poised to become a key player in the global sweetener market, meeting the growing demand for healthier and more sustainable food and beverage options. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649220.png)



![1-[2-Methyl-4-(methyloxy)phenyl]-2-pyrrolidinimine](/img/structure/B1649231.png)







